molecular formula C6H14N8 B1243112 2,2'-(1,2-Ethanediylidene)bis(N-methylhydrazinecarboximidamide) CAS No. 66002-86-6

2,2'-(1,2-Ethanediylidene)bis(N-methylhydrazinecarboximidamide)

Cat. No.: B1243112
CAS No.: 66002-86-6
M. Wt: 198.23 g/mol
InChI Key: XVHFYXUZDNPTAB-HMMKTVFPSA-N
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Description

Di-N’,N’'-methylglyoxal bis(guanylhydrazone) is a synthetic compound known for its potent inhibitory effects on polyamine biosynthesis. It has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which allows it to interact with specific molecular targets, leading to a range of biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) typically involves the reaction of methylglyoxal with guanylhydrazine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride hydrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Di-N’,N’'-methylglyoxal bis(guanylhydrazone) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) depend on the type of reaction. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .

Scientific Research Applications

Di-N’,N’'-methylglyoxal bis(guanylhydrazone) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) involves its interaction with specific molecular targets, particularly enzymes involved in polyamine biosynthesis. The compound inhibits the activity of S-adenosylmethionine decarboxylase, leading to a decrease in polyamine levels. This inhibition affects various cellular processes, including cell growth and differentiation .

Comparison with Similar Compounds

Di-N’,N’'-methylglyoxal bis(guanylhydrazone) is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

Di-N’,N’'-methylglyoxal bis(guanylhydrazone) stands out due to its specific inhibition of S-adenosylmethionine decarboxylase and its potent effects on polyamine levels .

Properties

CAS No.

66002-86-6

Molecular Formula

C6H14N8

Molecular Weight

198.23 g/mol

IUPAC Name

2-methyl-1-[(E)-[(2E)-2-[(N'-methylcarbamimidoyl)hydrazinylidene]ethylidene]amino]guanidine

InChI

InChI=1S/C6H14N8/c1-9-5(7)13-11-3-4-12-14-6(8)10-2/h3-4H,1-2H3,(H3,7,9,13)(H3,8,10,14)/b11-3+,12-4+

InChI Key

XVHFYXUZDNPTAB-HMMKTVFPSA-N

SMILES

CN=C(N)NN=CC=NNC(=NC)N

Isomeric SMILES

CN=C(N/N=C/C=N/NC(=NC)N)N

Canonical SMILES

CN=C(N)NN=CC=NNC(=NC)N

Synonyms

di-N',N''-methylglyoxal bis(guanylhydrazone)
di-N',N''-methylglyoxal bis(guanylhydrazone) dihydrochloride
TGBG

Origin of Product

United States

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